molecular formula C18H19FN2O2 B5887104 N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide

Cat. No. B5887104
M. Wt: 314.4 g/mol
InChI Key: VWPKVULNPVAUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis. It was first synthesized by Bayer AG in 1999 and has since been extensively studied for its potential as an anti-cancer drug.

Mechanism of Action

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 targets several signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and the VEGF/VEGFR pathway. By inhibiting these pathways, this compound 43-9006 can prevent tumor cell proliferation and induce apoptosis.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One advantage of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 for lab experiments is its ability to target multiple signaling pathways, making it a potentially effective treatment for a variety of cancers. However, its effectiveness may vary depending on the specific type of cancer being studied. Additionally, this compound 43-9006 has been shown to have some toxic effects on normal cells, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006. One area of interest is exploring its potential in combination with other drugs for enhanced efficacy. Another potential direction is investigating its use in combination with immunotherapy for improved cancer treatment. Additionally, further research is needed to better understand the specific mechanisms of action of this compound 43-9006 and how it can be optimized for use in cancer treatment.

Synthesis Methods

The synthesis of N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 involves several steps, starting with the reaction of 2-fluoroaniline with tert-butyl isocyanate to form N-(tert-butylcarbamoyl)-2-fluoroaniline. This intermediate is then reacted with 2-(4-chloro-phenyl)-3-methylbutyric acid to form this compound 43-9006.

Scientific Research Applications

N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide 43-9006 has been investigated for its potential as a treatment for various types of cancer, including kidney, liver, and thyroid cancer. It has also been studied in combination with other drugs for enhanced efficacy.

properties

IUPAC Name

N-tert-butyl-2-[(2-fluorobenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c1-18(2,3)21-17(23)13-9-5-7-11-15(13)20-16(22)12-8-4-6-10-14(12)19/h4-11H,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPKVULNPVAUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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